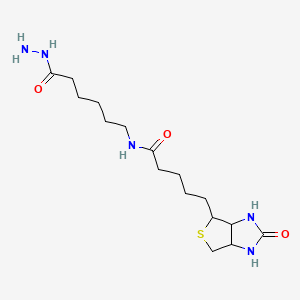

Biotinamidocaproyl hydrazide

Description

BenchChem offers high-quality Biotinamidocaproyl hydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotinamidocaproyl hydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(6-hydrazinyl-6-oxohexyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N5O3S/c17-21-14(23)8-2-1-5-9-18-13(22)7-4-3-6-12-15-11(10-25-12)19-16(24)20-15/h11-12,15H,1-10,17H2,(H,18,22)(H,21,23)(H2,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJWOSAXNHWBPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Biotinamidocaproyl Hydrazide: Principles, Protocols, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract: Biotinamidocaproyl hydrazide is a pivotal reagent in the field of bioconjugation, enabling the specific and stable labeling of biomolecules through the formation of hydrazone bonds with aldehyde or ketone groups. This guide provides a comprehensive technical overview of its core mechanism, detailed experimental protocols for the biotinylation of glycoproteins and antibodies, and a discussion of its diverse applications in biological research. We delve into the chemical principles that underpin its utility, offering insights into experimental design, optimization, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the power of the biotin-streptavidin system for purification, detection, and interaction analysis.

Introduction: The Strategic Advantage of Hydrazide-Based Biotinylation

In the landscape of bioconjugation chemistry, the choice of reactive group is paramount to achieving specific and functional labeling of biomolecules. While amine-reactive reagents (e.g., NHS esters) are common, they can lead to heterogeneous labeling and potential loss of function, particularly for proteins where lysine residues may be crucial for activity. Biotinamidocaproyl hydrazide offers a more targeted approach by reacting specifically with carbonyl groups (aldehydes and ketones).

This specificity is particularly advantageous for labeling glycoproteins and antibodies. The carbohydrate moieties on these molecules can be gently oxidized using sodium periodate to generate aldehyde groups, providing a site for conjugation that is often distal to the protein's active or binding sites. The hydrazide functional group of the reagent then reacts with these aldehydes to form a stable covalent hydrazone bond.

The molecule itself is elegantly designed:

-

Biotin Moiety: Provides an exceptionally strong and specific binding partner for avidin and streptavidin (Kd ≈ 10-15 M), forming the basis for subsequent detection or purification.

-

Hydrazide Group (-NH-NH2): The reactive handle for covalent bond formation with aldehydes and ketones.

-

Aminocaproyl Spacer Arm: A 6-atom linker that separates the biotin and the target molecule, minimizing steric hindrance and ensuring the biotin remains accessible for binding to streptavidin.

This combination of features makes Biotinamidocaproyl hydrazide an indispensable tool for a wide array of applications, from affinity chromatography to surface plasmon resonance.

The Chemistry of Conjugation: Mechanism of Action

The core utility of Biotinamidocaproyl hydrazide lies in a two-step process: the generation of carbonyl groups on the target molecule, followed by the nucleophilic attack of the hydrazide to form a hydrazone linkage.

Step 1: Generation of Aldehydes via Oxidation

For glycoproteins, the most common method for generating aldehydes is the mild oxidation of cis-diol groups within the sugar residues using sodium periodate (NaIO4). This reaction cleaves the carbon-carbon bond of the diol, converting the two hydroxyl groups into aldehyde groups. The reaction is typically performed in a controlled manner to minimize damage to the protein backbone.

Step 2: Hydrazone Bond Formation

Following the oxidation step (and removal of excess periodate), Biotinamidocaproyl hydrazide is introduced. The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the aldehyde. This reaction proceeds via a carbinolamine intermediate and results in the formation of a stable C=N double bond, known as a hydrazone. This reaction is most efficient at a slightly acidic pH (typically pH 5.0-6.0) to facilitate the dehydration step.

Caption: Figure 1: Reaction mechanism of Biotinamidocaproyl hydrazide with an oxidized glycoprotein.

Core Applications and Experimental Protocols

The primary application of Biotinamidocaproyl hydrazide is the biotinylation of macromolecules for subsequent analysis. Below are detailed protocols for the labeling of glycoproteins and antibodies.

Biotinylation of Glycoproteins

This protocol outlines the general steps for labeling a purified glycoprotein.

Rationale: The protocol is designed to first create reactive sites (aldehydes) on the glycan portions of the protein in a controlled manner, and then to specifically attach the biotin tag to these sites. The choice of a slightly acidic buffer for the conjugation step is critical for the efficiency of hydrazone bond formation.

Experimental Workflow:

Caption: Figure 2: Workflow for glycoprotein biotinylation.

Step-by-Step Protocol:

-

Preparation of Glycoprotein:

-

Dissolve the glycoprotein in an appropriate oxidation buffer (e.g., Phosphate Buffered Saline, pH 7.4) at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines or other potential interfering substances.

-

-

Oxidation:

-

Prepare a fresh solution of sodium periodate (NaIO4) in the oxidation buffer. The final concentration of periodate should be optimized, but a starting point is typically 1-10 mM.

-

Add the periodate solution to the glycoprotein solution.

-

Incubate the reaction for 30-60 minutes at room temperature in the dark (periodate is light-sensitive).

-

-

Removal of Excess Periodate:

-

It is crucial to remove or quench the excess periodate before adding the hydrazide reagent. This can be achieved by:

-

Desalting: Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a coupling buffer (e.g., 100 mM Sodium Acetate, pH 5.5).

-

Quenching: Add a quenching agent like glycerol to a final concentration of 15 mM and incubate for 5 minutes. This is less preferred as the quenching agent remains in the solution.

-

-

-

Biotinylation Reaction:

-

Prepare a stock solution of Biotinamidocaproyl hydrazide in a suitable solvent like DMSO or DMF.

-

Add a 20- to 50-fold molar excess of the hydrazide reagent to the oxidized glycoprotein solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted Biotinamidocaproyl hydrazide by extensive dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.

-

-

Characterization and Storage:

-

Determine the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

Store the biotinylated glycoprotein at 4°C or -20°C for long-term stability.

-

Site-Specific Biotinylation of Antibodies

This method targets the carbohydrate moieties in the Fc region of an antibody, preserving the antigen-binding sites in the Fab regions.

Rationale: By targeting the Fc region, this method ensures that the biotin labels are placed away from the antigen-binding domains, thus maximizing the functional integrity of the antibody. This is a significant advantage over random labeling of lysine residues.

Quantitative Data Summary:

| Parameter | Typical Range | Rationale |

| Antibody Concentration | 1-5 mg/mL | Balances reaction efficiency with protein solubility. |

| Sodium Periodate | 10-20 mM | Sufficient for oxidation of Fc glycans without excessive protein damage. |

| Biotinamidocaproyl Hydrazide | 50-fold molar excess | Drives the conjugation reaction to completion. |

| Reaction pH | 5.5 | Optimal for the stability of the hydrazone bond formation. |

| Incubation Time | 2-16 hours | Allows sufficient time for the reaction to proceed. |

Step-by-Step Protocol:

-

Antibody Preparation:

-

Dialyze the antibody (e.g., IgG) against an oxidation buffer (e.g., 100 mM Sodium Acetate, pH 5.5) to remove any interfering substances. Adjust the concentration to 2-5 mg/mL.

-

-

Oxidation of the Fc Glycans:

-

Add sodium periodate to a final concentration of 10-20 mM.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Removal of Excess Periodate:

-

Immediately pass the oxidized antibody solution through a desalting column equilibrated with the same acetate buffer (pH 5.5) to remove the periodate.

-

-

Conjugation:

-

Add a 50-fold molar excess of Biotinamidocaproyl hydrazide to the purified, oxidized antibody.

-

Incubate for 2 hours at room temperature.

-

-

Stabilization of the Hydrazone Bond (Optional but Recommended):

-

The hydrazone bond can be stabilized by reduction to a more stable alkylhydrazide linkage using sodium cyanoborohydride (NaBH3CN).

-

Add NaBH3CN to a final concentration of 5 mM and incubate for 30 minutes at room temperature.

-

Caution: NaBH3CN is toxic and should be handled in a fume hood.

-

-

Final Purification:

-

Remove excess reagents by dialysis against a storage buffer (e.g., PBS with 0.02% sodium azide).

-

Advanced Considerations and Troubleshooting

-

Optimizing the Molar Ratio: The ratio of Biotinamidocaproyl hydrazide to the target molecule is a critical parameter. A large excess is generally used to ensure efficient labeling, but too high a concentration can lead to solubility issues or non-specific interactions. It is recommended to perform a titration experiment to determine the optimal ratio for a specific application.

-

Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or carbonyls (e.g., acetone) as they will compete with the desired reaction.

-

Side Reactions: Over-oxidation with periodate can lead to damage to amino acid residues such as methionine, tryptophan, and cysteine. It is important to control the concentration of periodate and the reaction time.

-

Assessing Biotinylation: The HABA assay is a common method for quantifying the degree of biotinylation. It relies on the displacement of HABA from avidin by biotin, which results in a color change that can be measured spectrophotometrically.

Conclusion

Biotinamidocaproyl hydrazide stands out as a powerful and specific tool for the biotinylation of glycoproteins, antibodies, and other carbonyl-containing molecules. Its ability to target carbohydrate moieties offers a significant advantage over less specific labeling chemistries, preserving the functional integrity of the target biomolecule. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can effectively leverage this reagent to enable a wide range of downstream applications, from high-purity affinity purification to sensitive detection assays. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of hydrazide-based biotinylation strategies in the laboratory.

References

Biotinamidocaproyl hydrazide chemical structure and properties

The following guide serves as an in-depth technical resource for researchers utilizing Biotinamidocaproyl hydrazide (BACH) , also known as Biotin-LC-Hydrazide . This document prioritizes chemical causality, robust experimental design, and self-validating protocols.

A Guide to Site-Specific Glycoconjugate Labeling

Executive Summary

Biotinamidocaproyl hydrazide (BACH) is a heterobifunctional crosslinking reagent designed for the site-specific biotinylation of glycoproteins, glycolipids, and nucleic acids. Unlike amine-reactive reagents (e.g., NHS-esters) that label randomly across protein surfaces, BACH targets aldehyde groups generated by the mild oxidation of cis-diols in carbohydrates. This specificity preserves the antigen-binding activity of antibodies by targeting the Fc region glycans, leaving the Fab region unencumbered. The "LC" (Long Chain) aminocaproic acid spacer reduces steric hindrance, significantly improving avidin/streptavidin binding efficiency compared to standard biotin hydrazide.

Chemical Architecture & Properties[1][2]

BACH is composed of three functional domains: the Biotin Valeric Acid (affinity tag), the Aminocaproic Acid Spacer (linker), and the Hydrazide Group (reactive warhead).

Structural Specifications

| Property | Specification |

| Chemical Name | Biotinamidocaproyl hydrazide; Biotin-LC-Hydrazide |

| CAS Number | 109276-34-8 |

| Molecular Formula | C₁₆H₂₉N₅O₃S |

| Molecular Weight | 371.50 g/mol |

| Spacer Arm Length | ~24.7 Å (Angstroms) |

| Reactive Group | Hydrazide (-NH-NH₂) |

| Target Functional Group | Aldehydes (-CHO) (primary); Carboxyls (-COOH) (secondary, w/ EDC) |

| Solubility | Soluble in DMSO (up to 50 mg/mL); Limited solubility in water |

The "LC" Advantage

The 6-aminocaproic acid spacer is critical for experimental success. Standard biotin hydrazide (spacer length ~15.7 Å) often suffers from steric hindrance, where the biotin moiety is buried close to the protein surface, preventing streptavidin binding. BACH extends this reach to ~24.7 Å, increasing the "capture radius" for downstream detection or purification.

Mechanistic Principles

The Hydrazone Ligation

The core chemistry relies on the nucleophilic attack of the hydrazide nitrogen on an aldehyde carbon.

-

Generation of Aldehydes: Sodium meta-periodate (NaIO₄) oxidizes vicinal diols (cis-glycols) on sialic acid or galactose residues into reactive aldehydes.

-

Conjugation: The hydrazide group reacts with the aldehyde at pH 4.0–6.0 to form a hydrazone bond .[1]

-

Stabilization (Optional): The hydrazone linkage is semi-stable. For long-term stability, it can be reduced with Sodium Cyanoborohydride (NaCNBH₃) to form a stable, irreversible hydrazine bond.

Diagram: Reaction Mechanism

Caption: Step-wise mechanism from periodate oxidation of glycans to stable hydrazine conjugation.

Validated Experimental Protocols

Protocol A: Site-Specific Labeling of Antibodies (IgG)

This protocol targets the glycosylated Fc region. It is the gold standard for maintaining antibody affinity.

Reagents Required:

-

Buffer A (Oxidation): 0.1 M Sodium Acetate, pH 5.5.[1]

-

Buffer B (Coupling): PBS (Phosphate Buffered Saline), pH 7.2.

-

Oxidant: Sodium meta-periodate (NaIO₄) (Freshly prepared 20 mM stock in Buffer A).

-

Label: Biotin-LC-Hydrazide (50 mM stock in DMSO).

-

Desalting Column: Sephadex G-25 or equivalent.[2]

Step-by-Step Methodology:

-

Buffer Exchange: Equilibrate 1–5 mg of IgG into Buffer A using a desalting column.

-

Oxidation: Add cold NaIO₄ stock to the protein solution to a final concentration of 10 mM .

-

Incubation: Incubate for 30 minutes at 4°C in the dark.

-

Critical: Protect from light to prevent spontaneous periodate degradation.

-

-

Quenching/Removal: Immediately pass the sample through a desalting column equilibrated with Buffer A to remove excess NaIO₄.

-

Why? Residual periodate will oxidize the hydrazide reagent, rendering it inactive.

-

-

Coupling: Add Biotin-LC-Hydrazide stock to the oxidized protein (Final concentration: 5 mM ).

-

Note: Ensure the final DMSO concentration is <10% to prevent protein denaturation.

-

-

Reaction: Incubate for 2 hours at Room Temperature (RT) with gentle rotation.

-

Purification: Remove unreacted biotin using a desalting column equilibrated with Buffer B (PBS).

Protocol B: Cell Surface Labeling

Used to identify surface glycoproteins without permeabilizing the cell membrane.

-

Wash: Wash 2x10⁷ cells with cold PBS (pH 7.0) to remove media serum.

-

Oxidation: Resuspend cells in 1 mL cold PBS (pH 7.0) containing 1 mM NaIO₄ .[1]

-

Why lower conc? 1 mM is sufficient for cell surface sialic acids and minimizes toxicity compared to protein protocols.

-

-

Incubation: 30 minutes at 4°C in the dark.

-

Quench: Add glycerol (final 15 mM) or wash cells 2x with PBS to remove periodate.

-

Labeling: Resuspend in PBS (pH 7.0) containing 5 mM Biotin-LC-Hydrazide .

-

Incubation: 30–60 minutes at 4°C.

-

Wash: Wash cells 3x with PBS to remove excess biotin.

-

Lysis/Analysis: Proceed to cell lysis and streptavidin pull-down.

Workflow Visualization

Caption: Operational workflow for IgG biotinylation using BACH.

Critical Application Considerations

Buffer Incompatibility (The "Tris Trap")

Never use Tris, Glycine, or other amine-containing buffers during the oxidation or conjugation steps.[1]

-

Reason: Primary amines in buffers can react with the aldehydes generated on the protein (forming Schiff bases), competitively inhibiting the hydrazide reaction.[1]

-

Solution: Stick to Sodium Acetate, Phosphate, or MES buffers.

pH Dependence

-

Oxidation: pH 5.5 is selective for sialic acid. pH 7.0+ requires higher periodate concentrations and may oxidize other residues (e.g., Cysteine, Methionine).

-

Coupling: Hydrazide reaction is most efficient at pH 4.5–5.5 but proceeds reasonably well at pH 7.0.

Quality Control: Self-Validating the Protocol

To ensure scientific integrity, every experiment should include these controls:

-

Negative Control: Perform the full protocol omitting NaIO₄ . If this sample shows biotinylation, you have non-specific binding or insufficient removal of free biotin.

-

HABA Assay: Use the HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye displacement assay to quantify moles of biotin per mole of protein. Target ratio: 1–3 biotins per IgG molecule.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The definitive text on hydrazide chemistry and bioconjugation protocols).

-

O'Shannessy, D. J., et al. (1987).[3] "Specific conjugation reactions of the oligosaccharide moieties of immunoglobulins." Immunology Letters, 8(5), 273-277. (Foundational paper on hydrazide-aldehyde labeling of antibodies).

-

Thermo Fisher Scientific. "Biotin-LC-Hydrazide Product Information & Instructions." (Detailed physicochemical properties and storage).

-

Vector Laboratories. "Biotin (Long Arm) Hydrazide Protocol." (Specifics on spacer arm benefits and solubility).

-

Sigma-Aldrich. "Biotinamidocaproyl hydrazide - CAS 109276-34-8." (Chemical structure and safety data).

Sources

Technical Deep Dive: The Function and Optimization of the Aminocaproyl Spacer Arm in Biotinylation

Topic: Function of the Aminocaproyl Spacer Arm in Biotinylation Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

In high-sensitivity affinity purification and detection, the interaction between biotin and avidin (or streptavidin) is the gold standard, boasting a dissociation constant (

The biotin-binding pocket of avidin/streptavidin is buried approximately 9 Å beneath the protein surface.[1] When biotin is conjugated directly to a target protein without a spacer, the bulk of the macromolecule physically blocks the biotin from penetrating this deep pocket.

The aminocaproyl spacer arm (commonly denoted as LC for Long Chain) is the structural solution to this topological mismatch. Derived from 6-aminocaproic acid, this 7-atom hydrophobic linker extends the biotin moiety away from the protein surface, restoring binding kinetics and efficiency. This guide details the mechanistic function, chemical properties, and optimized protocols for deploying aminocaproyl spacers in bioconjugation.

Mechanistic Foundations: The "9 Å Problem"

To understand the necessity of the aminocaproyl spacer, one must analyze the topology of the streptavidin tetramer.

The Binding Pocket Topology

X-ray crystallography reveals that the biotin-binding loops of streptavidin are not surface-exposed. They are located in a depression roughly 9 Å deep .

-

Direct Conjugation (NHS-Biotin): The linker length is

Å.[2] After conjugation to a lysine residue, the effective distance from the protein surface is minimal. If the target protein has a complex tertiary structure, the biotin moiety remains "plastered" against the protein surface, rendering it inaccessible to the streptavidin pocket. -

Spacer-Mediated Conjugation (NHS-LC-Biotin): The 6-aminocaproic acid insert adds

Å to the linker, bringing the total length to

Chemical Structure of the Spacer

The spacer is formed from 6-aminocaproic acid (also known as

-

Structure:

-

Properties: It is a hydrophobic, flexible alkyl chain.[3] Unlike polyethylene glycol (PEG) spacers, which are hydrophilic and highly flexible, the aminocaproyl arm retains some rigidity due to the alkyl chain's hydrophobic nature, which can be advantageous in preventing the spacer from collapsing back onto a hydrophobic protein surface.

Comparative Analysis: Spacer Arm Selection

Selecting the correct reagent is a balance between reach (length) and solubility .[4][5][6]

| Reagent Type | Spacer Composition | Total Length (Å) | Solubility | Primary Application |

| NHS-Biotin | None (Direct) | 13.5 Å | Low (DMSO/DMF) | Small peptides; labeling where steric hindrance is negligible. |

| NHS-LC-Biotin | 6-Aminocaproic Acid | 22.4 Å | Low (DMSO/DMF) | Standard for proteins (IgG, BSA); Western blotting, immobilization. |

| NHS-LC-LC-Biotin | Double 6-Aminocaproic | 30.5 Å | Low (DMSO/DMF) | Deeply buried targets; reducing steric interference in high-density labeling. |

| NHS-PEG4-Biotin | Polyethylene Glycol | 29.0 Å | High (Water) | Aggregation-prone proteins; in vivo applications requiring solubility. |

Critical Insight: While PEG spacers offer solubility, the aminocaproyl (LC) spacer is often preferred for surface immobilization (e.g., on beads or SPR chips) because its hydrophobicity can prevent "flopping" in aqueous buffers, sometimes presenting the biotin more effectively than a highly flexible PEG chain.

Visualization: The Steric Mechanism

The following diagram illustrates the steric clash prevented by the aminocaproyl spacer.

Figure 1: Mechanism of Steric Relief. Scenario A shows the target protein physically blocking the deep binding pocket of Streptavidin. Scenario B demonstrates how the aminocaproyl spacer extends the biotin moiety, bridging the 9 Å gap.

Experimental Protocol: Optimized Labeling with NHS-LC-Biotin

This protocol is designed for labeling 1–10 mg of IgG or similar protein.

Materials

-

Target Protein: Dissolved in amine-free buffer (PBS, pH 7.4). Note: Tris or Glycine buffers must be removed via dialysis.

-

Reagent: EZ-Link™ NHS-LC-Biotin (MW: 454.54 g/mol ).[2]

-

Solvent: Anhydrous DMSO or DMF.

-

Purification: Zeba™ Spin Desalting Columns (7K MWCO).

The Challenge Ratio Calculation

The most critical variable is the Molar Excess (Challenge Ratio). For IgG, a 12-20x molar excess is standard to achieve 3-5 biotins per antibody.

[2][7][8][9]Workflow

-

Preparation: Reconstitute NHS-LC-Biotin in DMSO to 10 mM immediately before use. NHS esters hydrolyze rapidly in moisture.

-

Reaction: Add the calculated volume of biotin reagent to the protein solution.

-

Incubation: 30 minutes at Room Temperature (RT) or 2 hours on ice.

-

-

Quenching (Optional): Add Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.

-

Purification: Apply reaction mixture to a pre-equilibrated Desalting Column. Centrifuge at 1,000 x g for 2 minutes.

-

Why: Removal of free biotin is mandatory for accurate quantification and assay performance.

-

Validation: The HABA Assay

Do not assume biotinylation worked. You must quantify the Biotin-to-Protein Ratio (B/P) using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Principle

HABA binds to avidin with weak affinity (

Calculation

- : (Absorbance of HABA-Avidin) - (Absorbance after adding biotinylated sample).

-

Target B/P Ratio: For NHS-LC-Biotin on IgG, aim for 3–5 biotins per molecule .

-

< 3: Risk of poor binding to streptavidin resin.

-

> 6: Risk of protein aggregation or inactivation (over-labeling).

-

Operational Workflow Diagram

Figure 2: Operational Workflow for NHS-LC-Biotin Labeling. This self-validating loop ensures that only optimally labeled proteins proceed to downstream applications.

References

-

Green, N. M. (1975). "Avidin."[2][4][6][7][10] Advances in Protein Chemistry, 29, 85-133. (Foundational text on Avidin structure and the 9 Å binding pocket).

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive source for NHS-ester chemistry and spacer arm thermodynamics).

-

Chao, H., et al. (2008). "Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description." Langmuir, 24(6), 2472–2478. Retrieved from [Link]

Sources

- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Biotinylation: Definition, Applications, Industry Uses [excedr.com]

- 7. Avidin-Biotin Interaction | Thermo Fisher Scientific - IN [thermofisher.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 6-Aminocaproic acid | 60-32-2 [chemicalbook.com]

- 10. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]

An In-Depth Technical Guide to Biotinamidocaproyl Hydrazide (CAS 109276-34-8) for Advanced Bioconjugation

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Biotinamidocaproyl hydrazide. Moving beyond standard protocols, we will delve into the core principles, strategic considerations, and practical nuances of employing this versatile reagent for the precise biotinylation of biomolecules. Our focus is on empowering you with the expertise to not only execute labeling experiments but to innovate and troubleshoot with a deep understanding of the underlying chemistry.

Foundational Understanding: The Molecular Advantage of Biotinamidocaproyl Hydrazide

Biotinamidocaproyl hydrazide, also known as Biotin-LC-hydrazide, is a key tool for covalently attaching a biotin label to biomolecules.[1] Its structure is intelligently designed for this purpose, consisting of three key components: a biotin moiety for high-affinity binding to streptavidin or avidin, a hydrazide functional group for targeted conjugation, and a 6-atom aminocaproyl spacer arm.[2][3] This spacer is critical as it minimizes steric hindrance between the biotin and the labeled molecule, ensuring efficient recognition by streptavidin.[2]

The primary utility of the hydrazide group lies in its reactivity towards aldehydes and ketones, forming a stable hydrazone bond.[4] This targeted reactivity is particularly advantageous for labeling glycoproteins, as the carbohydrate moieties can be selectively oxidized to generate aldehyde groups, leaving the protein's primary structure and function intact.[3]

Physicochemical Properties: A Summary for the Bench Scientist

For effective experimental design, a clear understanding of the physical and chemical properties of Biotinamidocaproyl hydrazide is essential.

| Property | Value | Source |

| CAS Number | 109276-34-8 | [2] |

| Molecular Formula | C16H29N5O3S | [2] |

| Molecular Weight | 371.5 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 195-196°C | [2] |

| Solubility | Soluble in DMSO (up to 25 mg/mL) | [2] |

| Storage Temperature | 2-8°C, desiccated | [2][5] |

The Chemistry of Conjugation: A Deeper Dive into the Hydrazone Reaction

The core of utilizing Biotinamidocaproyl hydrazide lies in the formation of a hydrazone bond between its hydrazide group and a carbonyl group (aldehyde or ketone) on the target molecule.

Generating the Reactive Handle: Oxidation of Glycoproteins

For glycoproteins, the most common strategy is the gentle oxidation of cis-diol groups within the sugar residues to create aldehydes. Sodium periodate (NaIO4) is the reagent of choice for this step.[6][7]

-

Mechanism of Oxidation: Periodate cleaves the C-C bond of a cis-diol, converting the two hydroxyl groups into aldehyde groups. This reaction is highly specific for cis-diols, which are abundant in the carbohydrate chains of glycoproteins.

-

Controlling the Oxidation: The concentration of sodium periodate is a critical parameter.

-

1-2 mM NaIO4: At this lower concentration, the oxidation is largely specific to sialic acid residues, which are often located at the termini of glycan chains.[3] This can be advantageous for site-specific labeling.

-

10 mM NaIO4: Higher concentrations will lead to more extensive oxidation of other sugar residues like galactose and mannose, resulting in a higher degree of biotinylation.[3]

-

The oxidation reaction is typically performed in an acidic buffer, such as sodium acetate at pH 5.5, and on ice to minimize potential side reactions and maintain protein integrity.[6][7] It is crucial to remove excess periodate after the reaction, usually by dialysis or gel filtration, as it can interfere with the subsequent hydrazide reaction.

The Nucleophilic Attack: Hydrazone Bond Formation

Once the aldehyde groups are generated on the glycoprotein, Biotinamidocaproyl hydrazide is added. The reaction proceeds via a nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon.

This reaction is most efficient in a slightly acidic to neutral pH range (pH 5.0-7.5).[4] At lower pH, the hydrazide is protonated, reducing its nucleophilicity. At higher pH, the reaction rate decreases. The choice of buffer is also critical; avoid amine-containing buffers like Tris, as they will compete with the hydrazide for reaction with the aldehydes.[3]

Enhancing Reaction Efficiency: The Role of Aniline Catalysis

For reactions that are slow or inefficient, the addition of aniline as a catalyst can significantly increase the rate of hydrazone formation.[4] Aniline first reacts with the aldehyde to form a more reactive Schiff base intermediate. This intermediate is then more readily attacked by the hydrazide, accelerating the overall reaction.[8][9][10]

An Alternative Pathway: EDC-mediated Coupling to Carboxylic Acids

Biotinamidocaproyl hydrazide can also be used to label proteins at aspartic and glutamic acid residues or the C-terminus through a carbodiimide-mediated reaction.[6][7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the carboxyl groups, which then react with the hydrazide to form a stable amide bond. This approach is less common for glycoproteins but provides a valuable alternative for non-glycosylated proteins.

Practical Applications and Experimental Protocols

The true value of Biotinamidocaproyl hydrazide is realized in its diverse applications. Here, we provide detailed, field-proven protocols for two key applications.

Application 1: Selective Biotinylation of Glycoproteins

This protocol is designed for the selective labeling of carbohydrate moieties on a purified glycoprotein.

Materials:

-

Purified glycoprotein (1-5 mg/mL)

-

Sodium Acetate Buffer (100 mM, pH 5.5)

-

Sodium Periodate (NaIO4), 20 mM in Sodium Acetate Buffer (prepare fresh)

-

Biotinamidocaproyl hydrazide

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Desalting column (e.g., Sephadex G-25)

Protocol:

-

Protein Preparation: Dissolve the glycoprotein in cold Sodium Acetate Buffer to a final concentration of 1-5 mg/mL.[11]

-

Oxidation:

-

Add an equal volume of freshly prepared 20 mM Sodium Periodate solution to the glycoprotein solution.

-

Incubate on ice for 30 minutes in the dark.

-

-

Quenching and Buffer Exchange:

-

Equilibrate a desalting column with PBS, pH 7.4.

-

Apply the oxidized glycoprotein solution to the column to remove excess periodate and exchange the buffer.

-

Collect the protein-containing fractions.

-

-

Biotinylation:

-

Prepare a 50 mM stock solution of Biotinamidocaproyl hydrazide in anhydrous DMSO.

-

Add the biotin hydrazide stock solution to the oxidized glycoprotein solution to a final concentration of 1-5 mM.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Removal of Excess Reagent:

-

Remove unreacted Biotinamidocaproyl hydrazide by dialysis against PBS or by using a desalting column.

-

-

Quantification and Storage:

-

Determine the degree of biotinylation using a HABA assay or a fluorescent biotin quantification kit.

-

Store the biotinylated glycoprotein at 4°C for short-term use or at -20°C for long-term storage.

-

Application 2: Cell Surface Protein Labeling for Proteomic Analysis

This protocol is for labeling cell surface glycoproteins on live, intact cells for subsequent enrichment and identification by mass spectrometry.[12]

Materials:

-

Cultured cells (adherent or suspension)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium Periodate (NaIO4), 20 mM in PBS (prepare fresh)

-

Biotinamidocaproyl hydrazide

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Quenching solution (e.g., 1 mM sodium bisulfite or 10 mM glycerol in PBS)

-

Cell lysis buffer

-

Streptavidin-agarose beads

Protocol:

-

Cell Preparation:

-

Wash cells three times with ice-cold PBS to remove any residual media components.

-

-

Oxidation:

-

Resuspend cells in ice-cold 1 mM Sodium Periodate in PBS.

-

Incubate on ice for 15 minutes in the dark with occasional gentle agitation.

-

-

Quenching:

-

Pellet the cells by gentle centrifugation.

-

Wash the cells twice with ice-cold PBS to remove excess periodate.

-

Resuspend the cells in quenching solution and incubate for 5 minutes on ice.

-

-

Biotinylation:

-

Pellet the cells and resuspend in ice-cold PBS containing 1-2 mM Biotinamidocaproyl hydrazide (prepared from a 50 mM DMSO stock).

-

Incubate for 30-60 minutes at 4°C with gentle rotation.

-

-

Cell Lysis:

-

Wash the cells three times with ice-cold PBS to remove unreacted biotin hydrazide.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

-

Enrichment of Biotinylated Proteins:

-

Clarify the cell lysate by centrifugation.

-

Incubate the supernatant with streptavidin-agarose beads for 2-4 hours at 4°C to capture the biotinylated proteins.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the biotinylated proteins using a competitive elution buffer (e.g., containing free biotin) or by boiling in SDS-PAGE sample buffer.

-

-

Downstream Analysis:

-

The eluted proteins are now ready for analysis by Western blotting or mass spectrometry.

-

Troubleshooting and Expert Considerations

Even with robust protocols, challenges can arise. Here are some common issues and expert recommendations for troubleshooting your Biotinamidocaproyl hydrazide experiments.

| Problem | Possible Cause | Recommended Solution |

| Low Biotinylation Efficiency | Inefficient oxidation of carbohydrates. | Optimize the concentration of sodium periodate (try a range from 1-10 mM) and the incubation time. Ensure the periodate solution is freshly prepared.[3] |

| Suboptimal pH for the hydrazone reaction. | Ensure the pH of the reaction buffer is between 5.0 and 7.5.[4] | |

| Presence of primary amines in the buffer. | Use a non-amine buffer such as PBS or MES.[3] | |

| Inactive Biotinamidocaproyl hydrazide. | Store the reagent desiccated at 2-8°C.[5] Prepare stock solutions in anhydrous DMSO. | |

| High Background/Non-specific Binding | Insufficient washing after biotinylation. | Increase the number and stringency of washes after the biotinylation step and during the affinity purification. |

| Hydrophobic interactions of the biotin reagent. | Consider using a biotin hydrazide with a more hydrophilic spacer arm, such as a PEG-based linker. | |

| Protein Precipitation | Over-biotinylation of the protein. | Reduce the concentration of Biotinamidocaproyl hydrazide or the reaction time. Quantify the degree of labeling to find the optimal ratio. |

| Protein instability under reaction conditions. | Perform all steps on ice and minimize incubation times where possible. Ensure the protein is in a buffer that maintains its stability. |

Safety and Handling

As a laboratory chemical, proper handling of Biotinamidocaproyl hydrazide is essential.

-

Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder.[5] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[2][5]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[1][5]

Concluding Remarks: Mastering Biotinylation with Biotinamidocaproyl Hydrazide

Biotinamidocaproyl hydrazide is a powerful reagent for the targeted biotinylation of biomolecules. By understanding the underlying chemistry of hydrazone formation and carefully optimizing reaction conditions, researchers can achieve highly specific and efficient labeling of glycoproteins and cell surface proteins. This guide has provided a framework for not only performing these experiments but for critically evaluating and troubleshooting the process, empowering you to confidently apply this versatile tool to your research endeavors.

References

-

BIOTINAMIDOCAPROYL HYDRAZIDE Nine Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

-

Hydrazide- Biotin. (n.d.). Interchim. Retrieved from [Link]

- Hensley, K. (2015). Detection of Protein Carbonyls by Means of Biotin Hydrazide-Streptavidin Affinity Methods. Methods in molecular biology (Clifton, N.J.), 1292, 95–100.

- Canal-Martín, A., Navo, C. D., Sáez, E., Molero, D., Jiménez-Osés, G., & Pérez-Fernández, R. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(33), 7229–7237.

- Dirksen, A., & Dawson, P. E. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation.

- Madian, A. G., & Regnier, F. E. (2010). Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. Journal of proteome research, 9(8), 3766–3780.

- Doucet, A. (2023). Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. STAR protocols, 4(3), 102482.

-

Biotinamidocaproyl Hydrazide Safety Data Sheet. (n.d.). ProChem, Inc. Retrieved from [Link]

- Kalia, J., & Raines, R. T. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 130(38), 12624–12625.

-

Gonzalez-Ortega, O. (2017). Re: Trouble oxidizing and conjugating antibody with hydrazide-biotin. Can anyone please help? ResearchGate. Retrieved from [Link]

- Stephenson, K. A., & Zubieta, J. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton transactions (Cambridge, England : 2003), 40(41), 10794–10802.

Sources

- 1. echemi.com [echemi.com]

- 2. BIOTINAMIDOCAPROYL HYDRAZIDE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. interchim.fr [interchim.fr]

- 5. prochemonline.com [prochemonline.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]

- 9. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. apexbt.com [apexbt.com]

- 12. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Biotinamidocaproyl Hydrazide: Properties, Mechanisms, and Applications

Executive Summary

Biotinamidocaproyl hydrazide stands as a cornerstone reagent in the fields of biochemistry, molecular biology, and drug development for its utility in biotinylation. This guide provides an in-depth exploration of its core physicochemical properties, the chemical mechanisms underpinning its reactivity, and validated protocols for its principal applications. We will dissect its dual-reactivity towards aldehyde and carboxylic acid groups, offering researchers the foundational knowledge to leverage this tool for labeling, detection, and purification of biomolecules. The inclusion of a long-chain spacer arm is a key structural feature, mitigating steric hindrance and enhancing the accessibility of the biotin moiety for subsequent detection with avidin or streptavidin conjugates. This document serves as a technical resource for scientists aiming to implement robust and reliable bioconjugation strategies.

Core Molecular Profile

Biotinamidocaproyl hydrazide, often referred to as Biotin-LC-Hydrazide or BACH, is a derivative of biotin designed for covalent attachment to other molecules.[1][2] Its structure is tripartite, consisting of the biotin headgroup, a 6-aminohexanoic acid (aminocaproyl) spacer, and a terminal hydrazide reactive group. This configuration makes it an invaluable tool for bioconjugation.

The fundamental properties of Biotinamidocaproyl hydrazide are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₂₉N₅O₃S | [1][3][4][5] |

| Molecular Weight | 371.50 g/mol | [1][2][4][6] |

| CAS Number | 109276-34-8 | [1][3][4][7] |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-hydrazinyl-6-oxohexyl)pentanamide | [1] |

| Appearance | White to off-white solid powder | [3][6][7] |

| Solubility | Soluble in DMSO (e.g., 25 mg/mL) | [4][5] |

| Storage | 2-8°C, desiccated | [3][4][5] |

| Melting Point | 211-215 °C | [3] |

The Chemistry of Biotinylation: Mechanism of Action

The efficacy of Biotinamidocaproyl hydrazide stems from its hydrazide functional group (-CO-NH-NH₂), which can be targeted to two distinct functional groups on biomolecules: aldehydes and carboxylic acids. The choice of reaction pathway is determined by the experimental conditions and the desired labeling site.

Conjugation to Aldehydes: The Primary Pathway for Glycoprotein Labeling

The most common application for this reagent is the labeling of glycoproteins and other carbohydrate-containing molecules.[2][5][8] The strategy relies on the selective oxidation of cis-diol groups present in sugar residues (e.g., sialic acid) to generate reactive aldehyde groups. This is typically achieved using a mild oxidizing agent like sodium meta-periodate (NaIO₄).

Causality of the Workflow:

-

Specificity: Periodate oxidation is highly specific for cis-diols found in the glycan portions of glycoproteins, leaving the polypeptide chain largely unmodified. This allows for site-specific biotinylation on the carbohydrate moieties, which is crucial for preserving the protein's native conformation and function, particularly for antibodies where labeling the Fc region's glycans is preferred over the antigen-binding sites.

-

Reaction Conditions: The oxidation is performed under mild, slightly acidic conditions (pH ~5.5) and in the dark to maintain the stability and reactivity of the periodate.[9][10] The subsequent conjugation of the hydrazide to the newly formed aldehydes is also most efficient in a slightly acidic pH range (pH 4-6), resulting in the formation of a stable hydrazone bond.[9]

Conjugation to Carboxylic Acids: An Alternative Pathway

Biotinamidocaproyl hydrazide can also be used to label proteins at aspartic acid and glutamic acid residues, or at the C-terminus, which all contain carboxylic acid groups (-COOH).[10][11] This pathway requires the use of a carbodiimide activator, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).

Causality of the Workflow:

-

Activation: EDC is a "zero-length" crosslinker that activates carboxyl groups to form a highly reactive and unstable O-acylisourea intermediate.

-

Nucleophilic Attack: This intermediate is susceptible to nucleophilic attack by the primary amine of the hydrazide group. The reaction results in the formation of a stable amide bond and the release of an isourea byproduct.

-

Buffer Choice is Critical: The reaction must be performed in buffers devoid of extraneous carboxylates and primary amines (e.g., MES buffer), as these would compete with the target molecule and the hydrazide reagent, respectively, quenching the reaction.[11] A potential side reaction is protein polymerization if EDC activates a carboxyl on one protein and it reacts with a primary amine on another. This can be minimized by using a large molar excess of the biotin hydrazide reagent.[11]

Field-Proven Experimental Protocols

The following protocols are self-validating systems, designed to ensure efficiency and reproducibility.

Protocol for Site-Specific Biotinylation of Glycoproteins

This method is ideal for antibodies and other glycosylated proteins.

Materials:

-

Glycoprotein (1-5 mg/mL)

-

Reaction Buffer: 100 mM Sodium Acetate, pH 5.5

-

Oxidation Reagent: 20-100 mM Sodium meta-Periodate (NaIO₄) in distilled water (prepare fresh)[9][10]

-

Biotinamidocaproyl Hydrazide

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Desalting columns (e.g., Sephadex G-25)

-

Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Buffer Exchange: Dissolve or dialyze the glycoprotein into cold 100 mM Sodium Acetate, pH 5.5, at a concentration of 1-5 mg/mL.[8][12]

-

Rationale: This pH is optimal for the periodate oxidation step.

-

-

Oxidation: Add the freshly prepared NaIO₄ solution to the glycoprotein solution to a final concentration of 10 mM.[10][12] Incubate in the dark for 20-30 minutes at 0-4°C.[8][10]

-

Rationale: Incubation in the dark prevents light-induced degradation of the periodate. Cold temperatures control the reaction rate and maintain protein stability.

-

-

Removal of Excess Periodate: Immediately desalt the oxidized glycoprotein using a gel filtration column equilibrated with 100 mM Sodium Acetate, pH 5.5.[8][10] This step is critical to prevent periodate from interfering with subsequent steps.

-

Conjugation: Prepare a 25-50 mM stock solution of Biotinamidocaproyl Hydrazide in DMSO.[8] Add the stock solution to the oxidized glycoprotein to achieve a final concentration of 5-10 mM.[8]

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature.[8]

-

Rationale: This duration is typically sufficient for the formation of the hydrazone bond.

-

-

Final Purification: Remove excess, unreacted biotin reagent by extensive dialysis against PBS, pH 7.4, or by using another desalting column.[8][10]

-

Storage: Store the biotinylated glycoprotein at 4°C for short-term use or at -20°C (with 50% glycerol) for long-term storage.[9]

Protocol for Biotinylation of Carboxyl-Containing Molecules

This method is suitable for non-glycosylated proteins or other molecules with available carboxyl groups.

Materials:

-

Protein (5-10 mg/mL)

-

Reaction Buffer: 100 mM MES (2-(N-morpholino)ethanesulfonic acid), 150 mM NaCl, pH 5.0-6.0

-

Activation Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Biotinamidocaproyl Hydrazide

-

Anhydrous DMSO

-

Quenching Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Desalting columns or dialysis cassettes

Procedure:

-

Buffer Exchange: Dissolve or dialyze the protein into the MES Reaction Buffer at 5-10 mg/mL.[10][11]

-

Rationale: MES buffer is free of amines and carboxylates, preventing interference with the EDC reaction. The acidic pH protonates carboxyl groups, making them amenable to activation by EDC.

-

-

Reagent Preparation: Prepare a 50 mM stock solution of Biotinamidocaproyl Hydrazide in DMSO.[11] Immediately before use, prepare a 500 mM stock solution of EDC in the Reaction Buffer.[11]

-

Rationale: EDC is hydrolytically unstable and must be prepared and used immediately.

-

-

Conjugation Reaction: Add the Biotinamidocaproyl Hydrazide stock solution to the protein solution to a final concentration of 1.25-5 mM.[11] Subsequently, add the EDC stock solution to a final concentration of 5-10 mM.

-

Incubation: Incubate for 2 hours at room temperature.

-

Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris, or by adding a small molecule like β-mercaptoethanol to consume unreacted EDC.

-

Purification: Remove excess reagents and byproducts by dialysis or gel filtration, exchanging the buffer to a suitable storage buffer like PBS, pH 7.4.

Key Applications in Research and Development

The ability to reliably conjugate biotin to biomolecules makes Biotinamidocaproyl hydrazide a versatile tool with broad applications:

-

Protein Labeling and Detection: It is widely used to label proteins with biotin, facilitating their detection via streptavidin-HRP conjugates in Western blotting or ELISA, and for purification using affinity chromatography on avidin- or streptavidin-coated resins.[3]

-

Cell Biology: The compound can be used in cell culture studies to track cellular processes and understand cell behavior and interactions.[3]

-

Diagnostics: Its application in developing assays for disease markers allows for improved diagnostic accuracy, particularly in identifying specific proteins associated with diseases.[3]

-

Drug Delivery: The hydrazide functionality can be exploited in the development of drug delivery systems and targeted therapies.[3]

Conclusion

Biotinamidocaproyl hydrazide is a powerful and versatile biotinylation reagent. Its key strengths lie in the stability of the hydrazone and amide bonds it forms, the strategic placement of a long spacer arm to ensure biotin accessibility, and its dual reactivity that allows for targeted conjugation to either carbohydrate or carboxyl moieties. By understanding the underlying chemical principles and adhering to validated protocols, researchers can effectively employ this reagent to advance their studies in protein interactions, diagnostics, and therapeutic development.

References

-

ProChem, Inc. Biotinamidocaproyl Hydrazide. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83900, Biotinamidocaproyl hydrazide. [Link]

-

Chemdad Co., Ltd. BIOTINAMIDOCAPROYL HYDRAZIDE. [Link]

-

Interchim. Hydrazide-Biotin Technical Sheet. [Link]

Sources

- 1. Biotinamidocaproyl hydrazide | C16H29N5O3S | CID 83900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (+)-生物素酰胺己酰肼 ≥90% (TLC), powder | Sigma-Aldrich [sigmaaldrich.cn]

- 5. BIOTINAMIDOCAPROYL HYDRAZIDE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. CAS 109276-34-8: Biotinamidocaproyl hydrazide | CymitQuimica [cymitquimica.com]

- 7. Biotinamidocaproyl Hydrazide - ProChem, Inc. [prochemonline.com]

- 8. proteochem.com [proteochem.com]

- 9. interchim.fr [interchim.fr]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. vectorlabs.com [vectorlabs.com]

Methodological & Application

Site-Specific Labeling of Glycoproteins with Biotinamidocaproyl Hydrazide (Biotin-LC-Hydrazide)

[1]

Abstract & Introduction

This guide details the protocol for biotinylating glycoproteins using Biotinamidocaproyl hydrazide (also known as Biotin-LC-Hydrazide). Unlike N-Hydroxysuccinimide (NHS) esters that randomly label primary amines (often interfering with active sites), hydrazide chemistry targets carbohydrate moieties.

Why this method?

-

Site-Specificity: For antibodies (IgGs), glycosylation is predominantly located on the Fc region. Labeling here preserves the antigen-binding capability of the Fab region.

-

Steric Access: The "Caproyl" (LC) spacer arm (approx. 15.7 Å) reduces steric hindrance, improving the accessibility of biotin to avidin/streptavidin probes compared to standard biotin hydrazide.

-

Versatility: By modulating oxidation conditions, researchers can selectively target terminal sialic acids or internal sugars (mannose/galactose).

Chemical Mechanism

The labeling relies on a two-step chemical transformation:

-

Periodate Oxidation: Sodium meta-periodate (

) cleaves vicinal diols (1,2-diols) on sugars to generate reactive aldehyde groups. -

Hydrazone Formation: The hydrazide group on the biotin reagent reacts with these aldehydes to form a hydrazone bond.[1][2][3][4][5]

-

(Optional)Stabilization: The hydrazone bond can be reduced to a stable secondary amine using sodium cyanoborohydride.[3][5]

Mechanism Diagram[7]

Caption: Step-wise chemical transformation from glycoprotein oxidation to stable biotin conjugation.

Materials & Reagents

Critical Reagents

| Reagent | Specification | Storage |

| Biotinamidocaproyl Hydrazide | Purity >95% | -20°C (Desiccated) |

| Sodium Meta-Periodate ( | High Purity | Ambient (Dark) |

| Sodium Cyanoborohydride | (Optional for stabilization) | Dry, Room Temp |

| Glycerol | Molecular Biology Grade | Room Temp |

Buffer Preparation[2][4][5][11][12][13]

-

Oxidation/Coupling Buffer: 0.1 M Sodium Acetate, pH 5.5.[3][4][6]

-

Why? Acidic pH accelerates hydrazone formation and prevents premature oxidation of certain amino acids.

-

-

PBS (Phosphate Buffered Saline): pH 7.2 (For final storage).

-

DMSO (Dimethyl Sulfoxide): Anhydrous (For dissolving the biotin reagent).[4]

CRITICAL WARNING: Do NOT use Tris, Glycine, or any buffers containing primary amines during the oxidation or coupling steps.[3][4] They will compete with the hydrazide and quench the aldehydes.

Experimental Protocol

Phase 1: Sample Preparation

Ensure the glycoprotein is in a non-amine buffer (e.g., PBS or Sodium Acetate). If the sample is in Tris, dialyze or use a desalting column (e.g., Zeba™ Spin Column) to exchange into 0.1 M Sodium Acetate, pH 5.5 .

-

Target Concentration: 1–5 mg/mL.[1]

Phase 2: Periodate Oxidation (The "Switch")

The concentration of periodate and temperature determine specificity. Choose A or B .

-

Option A: Sialic Acid Specific (Cold/Mild)

-

Target: Terminal Sialic Acids (common in immunoglobulins).

-

Condition: 1 mM

at 0°C (Ice bath). -

Duration: 30 minutes.

-

Benefit: Most gentle; minimal risk of protein denaturation.

-

-

Option B: General Sugar Oxidation (Room Temp/Strong)

-

Target: Mannose, Galactose, and Sialic Acids.[5]

-

Condition: 10 mM

at Room Temperature. -

Duration: 30 minutes.

-

Benefit: Higher biotin density (more sites labeled).

-

Steps:

-

Prepare a fresh 20 mM

stock in Sodium Acetate buffer. -

Add to protein solution to reach final concentration (1 mM or 10 mM).

-

Incubate in the dark (periodate is light-sensitive).

-

Quench: Add Glycerol to a final concentration of 15 mM (or pass through a desalting column immediately) to stop oxidation.

Phase 3: Biotin Labeling[4]

-

Prepare Biotin Stock: Dissolve Biotinamidocaproyl hydrazide in DMSO to 50 mM.

-

Note: This stock is stable for 1 month at -20°C if kept dry.

-

-

Reaction: Add the Biotin stock to the oxidized protein to a final concentration of 5 mM .

-

Stoichiometry: This represents a roughly 50-100x molar excess over the protein, ensuring saturation of aldehyde groups.

-

-

Incubation: Mix and incubate for 2 hours at Room Temperature with gentle rotation.

Phase 4: Stabilization (Optional but Recommended)

For assays requiring long-term storage or in vivo use, reduce the reversible hydrazone bond.

-

Add Sodium Cyanoborohydride (

) to a final concentration of 5 mM. -

Incubate for 30 minutes at Room Temperature.

-

Safety: Perform this step in a fume hood;

is toxic.

-

Phase 5: Purification

Remove unreacted biotin using dialysis or a desalting column equilibrated with PBS (pH 7.2) or your preferred storage buffer.

Workflow Visualization

Caption: Decision tree and workflow for specific vs. general glycoprotein labeling.

Quality Control: HABA Assay

To validate labeling, use the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. Biotin displaces HABA from Avidin, causing a decrease in absorbance at 500 nm.[7]

Calculation Parameters:

-

(HABA-Avidin) =

- = Path length (1 cm for cuvette, 0.5 cm for most microplates)

- = Molecular weight of your protein (Daltons)

Data Table: HABA Calculation

| Parameter | Value / Formula |

|---|

|

Note: The 0.9 factor accounts for the dilution of the HABA reagent when the sample is added (assuming 900

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Biotinylation | Buffer Interference | Ensure NO Tris or Glycine is present.[3] Use Acetate or PBS.[3] |

| Insufficient Oxidation | Increase Periodate conc. (up to 10 mM) or time.[1][3][4][11][6] | |

| Old Reagents | ||

| Precipitation | Over-oxidation | High periodate can crosslink proteins. Reduce conc. to 1 mM. |

| Hydrophobicity | Biotin-LC is moderately hydrophobic. Try Biotin-PEG4-Hydrazide for higher solubility. | |

| High Background | Free Biotin | Dialysis was insufficient. Increase dialysis volume or changes. |

References

-

O'Shannessy, D. J., & Wilchek, M. (1990). Immobilization of glycoconjugates by their oligosaccharides: Use of hydrazido-derivatized matrices. Analytical Biochemistry, 191(1), 1-8. Link

-

Thermo Fisher Scientific. (n.d.). EZ-Link™ Hydrazide-Biotin Reagents User Guide.Link

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 24: Modification of Sugars, Polysaccharides, and Glycoconjugates). Link

-

Vector Laboratories. (n.d.). Biotin (Long Arm) Hydrazide Protocol.[3][12]Link

Sources

- 1. proteochem.com [proteochem.com]

- 2. cephamls.com [cephamls.com]

- 3. interchim.fr [interchim.fr]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]

- 8. interchim.fr [interchim.fr]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. HABA Calculator | BroadPharm [broadpharm.com]

- 11. apexbt.com [apexbt.com]

- 12. vectorlabs.com [vectorlabs.com]

Targeted Mapping of the Surfaceome: Cell Surface Protein Labeling via Biotin-LC-Hydrazide

Abstract This technical guide details the methodology for selectively labeling cell surface glycoproteins using Biotin-LC-Hydrazide. Unlike amine-reactive strategies (e.g., NHS-esters) that label all surface proteins indiscriminately, this protocol targets the carbohydrate moieties (glycans) specific to the extracellular domain of transmembrane proteins. By leveraging mild periodate oxidation, researchers can covalently tag sialic acid residues on living cells, enabling downstream applications such as flow cytometry, receptor internalization assays, and mass spectrometry-based surfaceome profiling.

Introduction & Principle

The cell surface proteome (surfaceome) is the primary interface for cellular communication, yet it remains challenging to study due to the hydrophobicity and low abundance of membrane proteins. Biotin-LC-Hydrazide labeling offers a chemoselective solution that exploits the extensive glycosylation found on most plasma membrane proteins.

Mechanism of Action

The labeling process relies on a two-step bioorthogonal reaction:

-

Mild Periodate Oxidation : Sodium meta-periodate (NaIO₄) specifically oxidizes the vicinal diols (cis-glycols) of terminal sialic acid residues on cell surface glycans into reactive aldehyde groups.[1] By controlling temperature (0–4°C) and concentration (1 mM), oxidation is restricted to sialic acids, avoiding damage to the underlying protein structure or lipid bilayer.

-

Hydrazide Ligation : The hydrazide group of Biotin-LC-Hydrazide reacts spontaneously with the newly generated aldehydes to form a stable hydrazone bond.[2][3]

Why Biotin-LC-Hydrazide?

-

LC (Long Chain) Spacer : The ~25 Å spacer arm (typically 6-aminocaproic acid) reduces steric hindrance, ensuring that the biotin moiety remains accessible to Streptavidin/Avidin probes even when the target glycosylation site is buried within a dense glycocalyx.

-

Membrane Impermeability : Being polar and relatively large, the reagent does not penetrate the cell membrane, ensuring exclusive labeling of extracellular domains.

Chemical Reaction Pathway

Figure 1: Chemoselective labeling mechanism. Periodate oxidizes surface sialic acids to aldehydes, which capture Biotin-LC-Hydrazide via hydrazone formation.[3][4]

Materials & Reagents

| Reagent | Specification | Critical Note |

| Biotin-LC-Hydrazide | >95% Purity | Dissolve in DMSO immediately before use. Hydrolytically unstable in solution over time. |

| Sodium meta-Periodate | NaIO₄, crystalline | Light sensitive. Must be fresh. Old/yellowed crystals lose oxidative power. |

| Oxidation Buffer | PBS, pH 7.4 (phosphate-buffered saline) | Must be free of amines (e.g., Tris, Glycine) which quench aldehydes. |

| Labeling Buffer | PBS pH 7.4 or NaOAc pH 5.5 | Acidic pH (5.5) favors hydrazone formation but may impact viability. pH 7.4 is standard for live cells. |

| Quenching Buffer | Glycerol or FBS | Glycerol absorbs excess periodate. |

| Cell Lysis Buffer | RIPA or NP-40 with Protease Inhibitors | Avoid buffers with high reducing agents if doing non-reducing gels. |

Step-by-Step Protocol

Phase 1: Cell Preparation

Ensure cells are >90% viable. Dead cells have compromised membranes, leading to intracellular labeling artifacts.

-

Harvest Cells :

-

Adherent Cells : Wash 2x with ice-cold PBS directly in the dish. Do not use trypsin (cleaves surface proteins). Use EDTA if detachment is necessary, or label directly on the dish.

-

Suspension Cells : Centrifuge (300 x g, 5 min) and wash 2x with ice-cold PBS. Resuspend at

cells/mL.

-

-

Cooling : Keep cells on ice for at least 10 min to arrest endocytosis/internalization pathways.

Phase 2: Periodate Oxidation[5][6]

-

Prepare NaIO₄ Stock : Freshly prepare a 10 mM Sodium Periodate solution in ice-cold PBS. Protect from light.[3][5]

-

Oxidation Reaction :

-

Add NaIO₄ stock to the cell suspension to a final concentration of 1 mM .

-

Example: Add 100 µL of 10 mM NaIO₄ to 900 µL cell suspension.

-

-

Incubation : Incubate for 30 minutes at 4°C in the dark with gentle rotation.

-

Warning: Do not exceed 1 mM or 4°C if strict surface specificity is required. Higher conditions may oxidize other sugars or penetrate the membrane.

-

-

Quench Oxidation : Add glycerol to a final concentration of 1 mM or wash cells 2x with ice-cold PBS to remove excess periodate.

Phase 3: Biotinylation[3]

-

Prepare Biotin Reagent : Dissolve Biotin-LC-Hydrazide in DMSO to 50 mM (stock). Dilute into PBS to make a working solution (e.g., 5 mM).

-

Labeling Reaction :

-

Resuspend oxidized cells in the Biotin-LC-Hydrazide working solution (Final conc: 1–5 mM ).

-

Note: If using pH 5.5 buffer (Sodium Acetate), reaction efficiency increases, but monitor cell viability. For live cells, PBS (pH 7.4) is usually sufficient.

-

-

Incubation : Incubate for 60–120 minutes at 4°C with gentle rotation.

-

Washing : Wash cells 3x with ice-cold PBS to remove unreacted biotin. This is critical to prevent high background in downstream analysis.

Phase 4: Downstream Processing (Lysis & Capture)

-

Lysis : Lyse cells in RIPA buffer containing protease inhibitors. Incubate 30 min on ice.

-

Clarification : Centrifuge at 14,000 x g for 15 min to pellet nuclei/debris.

-

Capture :

-

Incubate lysate with Streptavidin-Agarose or NeutrAvidin beads (overnight, 4°C).

-

Wash beads stringently (High salt, then low salt buffers) to remove non-specifically bound proteins.

-

-

Elution : Elute with 2x Laemmli Sample Buffer (boil 5 min) for Western Blot, or perform on-bead digestion for Mass Spectrometry.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for cell surface biotinylation.[3][6][7]

Optimization & Critical Parameters

| Parameter | Standard Condition | Optimization / Rationale |

| NaIO₄ Conc. | 1 mM | 1 mM targets sialic acids (surface).[3][4][6] >10 mM targets other sugars (Gal/Man) but risks membrane permeation. |

| pH | 7.4 (PBS) | pH 5.5 (NaOAc) accelerates hydrazone formation but is toxic to some cells. pH 6.7 + Aniline (catalyst) is a modern high-efficiency alternative. |

| Temperature | 4°C | Essential to prevent endocytosis of the label (internalization) and maintain cell viability. |

| Aniline Catalysis | None | Adding 10 mM Aniline can increase ligation efficiency by 10-100 fold at neutral pH (Dirksen et al. method). |

Troubleshooting Guide

Problem: Low Biotinylation Signal

-

Cause : Old NaIO₄.

-

Fix: Use fresh sodium periodate. It degrades rapidly in moisture/light.

-

-

Cause : pH too high without catalyst.

-

Fix: Hydrazide reaction is slow at pH 7.4. Extend incubation to 2 hours or use the Aniline catalyst method.

-

-

Cause : Low sialic acid content.[6]

-

Fix: Some cell lines (e.g., certain CHO mutants) are hyposialylated. Use Lectin-based labeling or amine-reactive biotin instead.

-

Problem: High Intracellular Background

-

Cause : Dead cells.

-

Fix: Perform a viability stain (Trypan Blue/PI) before starting. Dead cells are permeable to reagents.

-

-

Cause : Periodate concentration too high.

-

Fix: Strictly adhere to 1 mM NaIO₄. Higher concentrations oxidize internal carbohydrates if they enter the cell.

-

-

Cause : Temperature > 4°C.[3][7]

-

Fix: Keep everything on ice. Warmth triggers membrane turnover.

-

Problem: Protein Precipitation

-

Cause : Biotin-LC-Hydrazide solubility.[2][3][7][8][9]

-

Fix: Ensure the reagent is fully dissolved in DMSO before adding to the aqueous buffer. Do not store aqueous stocks of the hydrazide.

-

References

-

Gahmberg, C. G., & Andersson, L. C. (1977). Selective radioactive labeling of cell surface sialoglycoproteins by periodate-tritiated borohydride. Journal of Biological Chemistry, 252(16), 5888–5894.

-

Zeng, Y., Ramya, T. N. C., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High-efficiency labeling of sialylated glycoproteins on living cells.[6] Nature Methods, 6(3), 207–209.

-

Wollscheid, B., et al. (2009). Mass-spectrometric identification and relative quantification of N-linked cell surface glycoproteins. Nature Biotechnology, 27(4), 378–386.

-

Thermo Fisher Scientific. (n.d.). Instructions: EZ-Link™ Hydrazide-Biotin Reagents.[3][4]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Modification of Sugars).

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. interchim.fr [interchim.fr]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. biotium.com [biotium.com]

- 6. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Biocytin hydrazide--a selective label for sialic acids, galactose, and other sugars in glycoconjugates using avidin-biotin technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

Application Note: High-Efficiency Carboxyl Biotinylation using Biotinamidocaproyl Hydrazide and EDC

Abstract & Strategic Utility

This guide details the protocol for coupling Biotinamidocaproyl hydrazide (BACH) to carboxyl-containing biomolecules using 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC) .[1]

While standard biotinylation targets primary amines (via NHS esters), carboxyl-targeted labeling offers a critical alternative when:

-

Amines are critical for biological function (e.g., in the active site of an enzyme).

-

Amines are absent or blocked (e.g., heavily methylated proteins or specific polysaccharides).[1]

-

Directional orientation is required (e.g., coupling via C-terminus).

Key Technical Advantage: Unlike amine coupling, which requires pH 7.0–8.0, hydrazide coupling occurs efficiently at pH 4.5–5.5 .[1] At this acidic pH, protein primary amines are protonated (

Scientific Foundation

The Chemical Mechanism

The reaction relies on the zero-length crosslinker EDC. EDC reacts with a carboxyl group to form an unstable O-acylisourea intermediate.[1] This intermediate is susceptible to nucleophilic attack.[2][3]

-

The Nucleophile: Biotinamidocaproyl hydrazide possesses a terminal hydrazide group (

).[1] Hydrazides have a pKa of ~3–4, making them unprotonated and nucleophilic at pH 4.5–5.5. -

The Spacer: The "aminocaproyl" (LC) spacer arm (approx. 13.5 Å) reduces steric hindrance, ensuring the biotin moiety remains accessible to avidin/streptavidin after conjugation.

Reaction Diagram

The following diagram illustrates the activation of the carboxyl group and the subsequent formation of the acyl hydrazide bond.[3]

Figure 1: Mechanism of EDC-mediated carboxyl-hydrazide coupling.[1] Note that the reaction is driven by the nucleophilic attack of the hydrazide on the activated ester.

Materials & Reagents

Critical Reagents

| Reagent | Specification | Purpose |

| Biotinamidocaproyl Hydrazide | >95% Purity | Biotin donor with spacer arm.[1] |

| EDC (EDAC) | Hydrochloride salt | Carboxyl activator.[1][3] Must be fresh.[1] |

| DMSO | Anhydrous | Solvent for the hydrazide reagent.[4] |

| MES Buffer | 0.1 M, pH 4.7–5.5 | Reaction buffer.[1][5] DO NOT use Acetate or Citrate. |

Buffer Constraints (Self-Validating Logic)

-

Why MES? You must use a buffer with no carboxyls (competitors) and no amines (competitors).[1]

Detailed Protocol

Phase 1: Preparation

-

Protein Preparation: Ensure the target protein is in 0.1 M MES, pH 4.7–5.5 .

-

Action: If the protein is in PBS or Tris, perform a buffer exchange using a desalting column (e.g., Zeba Spin) or dialysis against MES.

-

Target Concentration: Adjust protein to 1–10 mg/mL . Higher concentrations improve coupling efficiency.[1]

-

-

Hydrazide Preparation:

Phase 2: The Coupling Reaction

-

Combine Reagents:

-

To 1 mL of protein solution, add 25 µL of the 50 mM Biotinamidocaproyl hydrazide stock.

-

Logic: We add the nucleophile (hydrazide) before the activator (EDC) to ensure it is ready to intercept the unstable intermediate immediately upon formation.

-

-

Activate:

-

Weigh out EDC immediately before use.[1][4] It is hygroscopic and hydrolyzes rapidly.[1]

-

Add EDC to the reaction mixture to a final concentration of ~10-fold molar excess over carboxyl groups.

-

Standard: For general proteins, adding 12.5 µL of a fresh 100 mg/mL EDC solution (in MES) per mL of reaction is a robust starting point.

-

-

Incubate:

-

Mix well and incubate for 2 hours at Room Temperature or overnight at 4°C.

-

Agitation: Use a rotator or gentle shaker.[1]

-

Phase 3: Purification[1]

-

Remove Unreacted Biotin:

-

The excess unreacted hydrazide and EDC byproducts must be removed.

-

Method: Desalting column (MWCO 7k) or Dialysis against PBS (pH 7.4).[1]

-

Note: Returning to neutral pH (PBS) is safe now that the covalent bond is formed.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for carboxyl biotinylation.

Validation & Troubleshooting

Quantitation (HABA Assay)

To verify labeling, use the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1]

-

Principle: HABA binds Avidin (red/orange).[1] Biotin displaces HABA (color decreases).[1]

-

Calculation: Measure absorbance decrease at 500 nm to calculate moles of biotin per mole of protein.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |